
Benzyl-PEG12-Ots
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG12-Ots: is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. It is a versatile molecule that facilitates the synthesis of PROTACs, which are designed to degrade specific proteins within cells. The compound is characterized by its long PEG chain, which enhances its solubility and flexibility, making it suitable for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG12-Ots typically involves the reaction of benzyl alcohol with PEG12 and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out under anhydrous conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-PEG12-Ots undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Substitution Reactions: The major products are PEG-linked amines, thiols, or ethers.
Oxidation Reactions: Benzaldehyde or benzoic acid.
Reduction Reactions: Benzyl alcohol.
Applications De Recherche Scientifique
Benzyl-PEG12-Ots has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of new materials and as a component in various chemical processes
Mécanisme D'action
Benzyl-PEG12-Ots functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG chain provides flexibility and solubility, allowing the PROTAC to effectively bring the ligase and target protein into proximity. This mechanism is highly specific and can be used to selectively degrade proteins involved in various diseases .
Comparaison Avec Des Composés Similaires
Benzyl-PEG6-Ots: A shorter PEG chain variant used for similar applications but with different solubility and flexibility properties.
m-PEG12-Ots: Another PEG-based PROTAC linker with similar applications but different functional groups
Uniqueness: Benzyl-PEG12-Ots is unique due to its long PEG chain, which provides enhanced solubility and flexibility compared to shorter PEG variants. This makes it particularly useful in applications requiring high solubility and flexibility, such as in the synthesis of complex PROTAC molecules .
Propriétés
Formule moléculaire |
C38H62O15S |
|---|---|
Poids moléculaire |
791.0 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C38H62O15S/c1-36-7-9-38(10-8-36)54(39,40)53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-37-5-3-2-4-6-37/h2-10H,11-35H2,1H3 |
Clé InChI |
CFOYJEVSLWXMJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


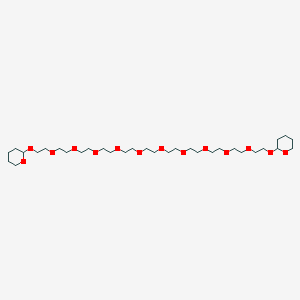

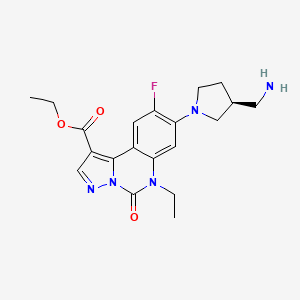
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
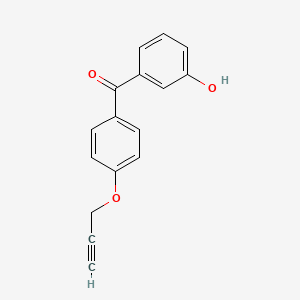
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)


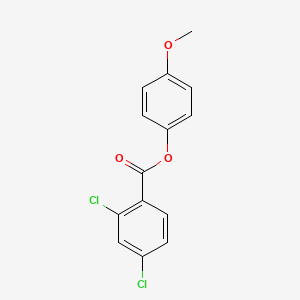
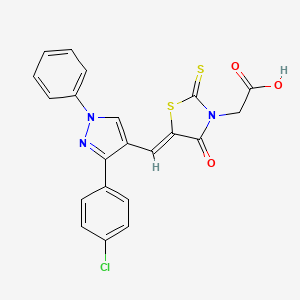
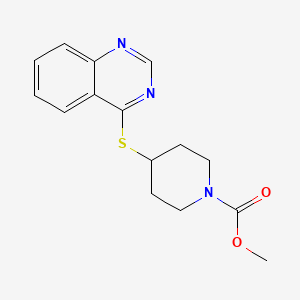
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
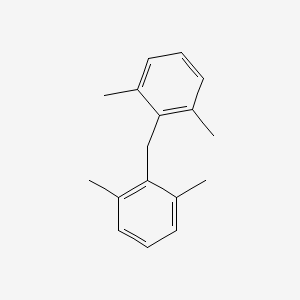
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
